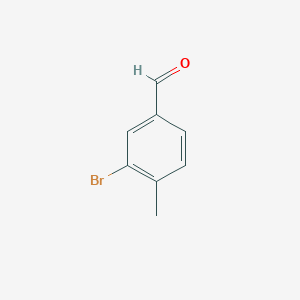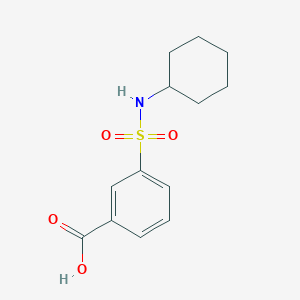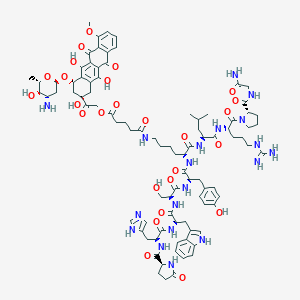
Zoptarelin doxorubicin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zoptarelin doxorubicin est un nouvel agent chimiothérapeutique qui combine la doxorubicine, un médicament anticancéreux bien connu, avec un agoniste peptidique ciblant le récepteur de l'hormone libérant la lutéinisante (LHRH) . Ce composé a été développé pour délivrer sélectivement la doxorubicine aux cellules cancéreuses exprimant le récepteur de la LHRH, minimisant ainsi la toxicité systémique et améliorant l'efficacité thérapeutique .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Zoptarelin doxorubicin est synthétisé en conjuguant la doxorubicine avec un analogue de la LHRH par une liaison ester avec un espaceur d'acide glutarique . La synthèse implique plusieurs étapes, notamment la protection et la déprotection des groupes fonctionnels, des réactions de couplage peptidique et des processus de purification .
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Elle implique l'utilisation de synthétiseurs peptidiques automatisés, de techniques de purification à grande échelle telles que la chromatographie liquide haute performance (HPLC) et de mesures strictes de contrôle qualité pour garantir la pureté et la cohérence du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Zoptarelin doxorubicin subit plusieurs types de réactions chimiques, notamment :
Oxydation et réduction : La doxorubicine elle-même peut subir des réactions redox, qui sont essentielles à son activité anticancéreuse.
Réactifs et conditions courants
Hydrolyse : Se produit généralement dans des conditions physiologiques à l'intérieur du corps.
Oxydation et réduction : Ces réactions peuvent être facilitées par divers agents oxydants et réducteurs, selon la configuration expérimentale spécifique.
Principaux produits formés
Hydrolyse : Produit de la doxorubicine libre et l'analogue de la LHRH.
Oxydation et réduction : Entraîne la formation d'espèces réactives de l'oxygène et d'autres intermédiaires qui contribuent aux effets cytotoxiques de la doxorubicine.
Applications de la recherche scientifique
Chimie : Utilisé comme composé modèle pour étudier les systèmes de délivrance ciblée de médicaments.
Biologie : Étudié pour sa capacité à cibler sélectivement les cellules cancéreuses exprimant le récepteur de la LHRH.
Industrie : Potentiellement utile dans le développement de nouveaux agents chimiothérapeutiques à toxicité systémique réduite.
Mécanisme d'action
This compound exerce ses effets en se liant au récepteur de la LHRH à la surface des cellules cancéreuses . Une fois lié, le composé est internalisé et la liaison ester est hydrolysée, libérant la doxorubicine à l'intérieur des cellules cancéreuses . La doxorubicine s'intercale ensuite dans l'ADN, inhibant la topoisomérase II et induisant l'apoptose . Ce mécanisme de délivrance ciblée augmente la concentration de doxorubicine dans les cellules cancéreuses tout en minimisant l'exposition des tissus normaux .
Applications De Recherche Scientifique
Mécanisme D'action
Zoptarelin doxorubicin exerts its effects by binding to the LHRH receptor on the surface of cancer cells . Upon binding, the compound is internalized, and the ester bond is hydrolyzed, releasing doxorubicin inside the cancer cells . Doxorubicin then intercalates into DNA, inhibiting topoisomerase II and inducing apoptosis . This targeted delivery mechanism enhances the concentration of doxorubicin within cancer cells while minimizing exposure to normal tissues .
Comparaison Avec Des Composés Similaires
Composés similaires
Doxorubicine : Un agent chimiothérapeutique largement utilisé avec une toxicité systémique importante.
Goséréline : Un analogue de la LHRH utilisé dans le traitement des cancers hormono-sensibles.
Leuprolide : Un autre analogue de la LHRH ayant des applications similaires.
Unicité
Zoptarelin doxorubicin est unique en sa capacité à combiner les propriétés anticancéreuses de la doxorubicine avec les capacités de ciblage d'un analogue de la LHRH . Cette double fonctionnalité permet une délivrance plus précise de l'agent chimiothérapeutique aux cellules cancéreuses, réduisant les effets secondaires systémiques et améliorant les résultats thérapeutiques .
Propriétés
Numéro CAS |
139570-93-7 |
|---|---|
Formule moléculaire |
C91H117N19O26 |
Poids moléculaire |
1893.0 g/mol |
Nom IUPAC |
[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 5-[[(5R)-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C91H117N19O26/c1-44(2)31-58(83(125)104-57(17-11-29-98-90(94)95)89(131)110-30-12-18-63(110)88(130)100-40-67(93)114)105-81(123)55(16-7-8-28-97-68(115)20-10-21-70(117)134-42-66(113)91(132)36-52-73(65(37-91)136-71-35-53(92)76(118)45(3)135-71)80(122)75-74(78(52)120)77(119)51-14-9-19-64(133-4)72(51)79(75)121)103-84(126)59(32-46-22-24-49(112)25-23-46)106-87(129)62(41-111)109-85(127)60(33-47-38-99-54-15-6-5-13-50(47)54)107-86(128)61(34-48-39-96-43-101-48)108-82(124)56-26-27-69(116)102-56/h5-6,9,13-15,19,22-25,38-39,43-45,53,55-63,65,71,76,99,111-112,118,120,122,132H,7-8,10-12,16-18,20-21,26-37,40-42,92H2,1-4H3,(H2,93,114)(H,96,101)(H,97,115)(H,100,130)(H,102,116)(H,103,126)(H,104,125)(H,105,123)(H,106,129)(H,107,128)(H,108,124)(H,109,127)(H4,94,95,98)/t45-,53-,55+,56-,57-,58-,59-,60-,61-,62-,63-,65-,71-,76+,91-/m0/s1 |
Clé InChI |
OOUACICUAVTCEC-LZHWUUGESA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCC(=O)NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NCC(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CO)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CN=CN1)NC(=O)C1CCC(=O)N1)O)N)O |
SMILES isomérique |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCC(=O)NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N6CCC[C@H]6C(=O)NCC(=O)N)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]1CCC(=O)N1)O)N)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCC(=O)NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NCC(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CO)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CN=CN1)NC(=O)C1CCC(=O)N1)O)N)O |
| 139570-93-7 | |
Synonymes |
AEZS-108 AN-152 LHRH, lysine(6)-doxorubicin luteinizing hormone-releasing factor (pig), 6-(N6-(5-(2-(4- ((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)- 1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11- dioxo-2-naphthacenyl)-2-oxoethoxy)-1,5-dioxopentyl)-D- lysine)-, (2S-cis)- Lys(6)-LHRH-doxorubicin ZEN-008 zoptarelin doxorubicin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



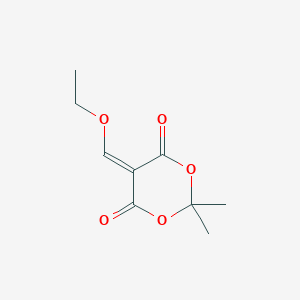


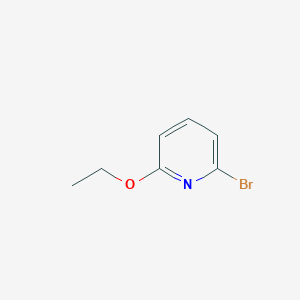
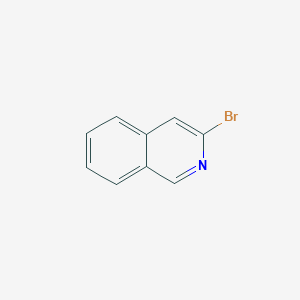
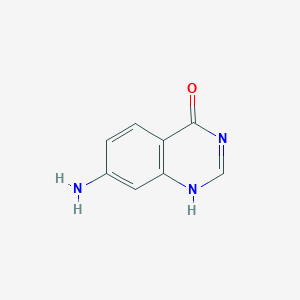
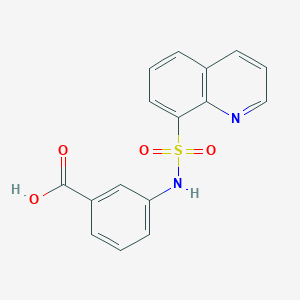

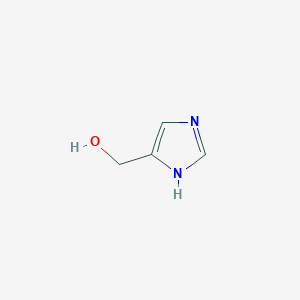
![1-Methylbenzo[cd]indol-2(1H)-one](/img/structure/B184090.png)
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B184092.png)
